DETA NONOate

Übersicht

Beschreibung

DETA NONOate (diethylenetriamine NONOate) is a nitric oxide (NO) donor belonging to the diazeniumdiolate class of compounds. It releases NO spontaneously under physiological conditions via proton-triggered decomposition, yielding two moles of NO per mole of parent compound. This compound is widely used in biomedical research due to its predictable NO release kinetics (half-life of ~20 hours at pH 7.4 and 37°C), making it suitable for sustained NO delivery in experimental models.

Key applications include:

- Cardiovascular Studies: Reduces blood pressure and improves microvascular perfusion in hemodilution models.

- Neuroprotection: Promotes hippocampal neurogenesis and exhibits antidepressant effects in chronic mild stress (CMS) models.

- Antimicrobial Activity: Inhibits bacterial growth by releasing cytotoxic NO.

- Cancer Research: Modulates cell proliferation and nitrotyrosine levels in triple-negative breast cancer (TNBC) cells.

Its versatility stems from its ability to mimic endogenous NO signaling, which regulates vasodilation, inflammation, and apoptosis.

Vorbereitungsmethoden

Direct Synthesis of DETA NONOate via Amine-Nitric Oxide Reaction

The foundational method for synthesizing this compound involves the reaction of diethylenetriamine (DETA) with nitric oxide gas under controlled conditions. This process, pioneered by Keefer et al., exploits the nucleophilic properties of secondary amines to form stable diazeniumdiolate complexes .

Reaction Conditions and Mechanism

This compound is synthesized by bubbling NO gas through a solution of DETA dissolved in methanol or ethanol, typically under a pressure of 5 atm. The reaction is conducted in the presence of a base, such as sodium methoxide, to deprotonate the amine and facilitate NO binding . The stoichiometry involves two molecules of NO binding to each secondary amine group of DETA, resulting in the formation of a diazeniumdiolate structure (Figure 1).

Key parameters :

-

Temperature : 25–40°C to balance reaction speed and stability.

-

pH : Maintained above 10 to prevent premature decomposition.

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from cold diethyl ether or acetone. The crystalline solid is then characterized using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of unreacted DETA and the presence of the diazeniumdiolate functional group .

Encapsulation of this compound in PEGylated Liposomes

To enhance the therapeutic utility of this compound, researchers have developed liposomal encapsulation methods to prolong its half-life and enable tumor-targeted delivery .

Liposome Composition and Preparation

Yoshikawa et al. detailed a protocol using a lipid film hydration method with the following components:

-

Lipids : DPPC (55 mol%), cholesterol (40 mol%), DSPE-PEG2000 (5 mol%).

Steps :

-

Film formation : Lipids dissolved in chloroform are evaporated to form a thin film.

-

Hydration : The film is hydrated with this compound-containing AMPSO buffer at 50°C.

-

Extrusion : Sequential extrusion through 400 nm, 200 nm, and 100 nm polycarbonate membranes to achieve uniform liposomes (Figure 2).

-

Purification : Ultracentrifugation (400,000 × g, 30 min) replaces the external buffer with HEPES-glucose (pH 7.4) .

Encapsulation Efficiency and Stability

Encapsulation efficiency is quantified using the Griess assay, measuring NO release over 7,000 minutes at 37°C. Liposomal encapsulation extends the half-life of this compound from 21 hours (free form) to over 50 hours by maintaining an alkaline internal pH .

Incorporation into mPEG-PLGA Nanoparticles

Polymeric nanoparticles offer another avenue for sustained NO release. A double emulsion method is employed to encapsulate this compound in methoxy-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (mPEG-PLGA) nanoparticles .

Emulsion Protocol

-

Primary emulsion : this compound in NaOH (10 mM) is emulsified with mPEG-PLGA in dichloromethane using probe sonication.

-

Secondary emulsion : The primary emulsion is dispersed in polyvinyl alcohol (2%) and sonicated again.

-

Solvent evaporation : Dichloromethane is removed under stirring, and nanoparticles are collected via centrifugation (15,000 × g, 30 min) .

Release Kinetics and Cytocompatibility

In vitro studies demonstrate a biphasic release profile: an initial burst (20% NO within 6 hours) followed by sustained release over 7 days. The mPEG-PLGA matrix reduces cytotoxicity, with >90% cell viability observed in 3T3 L1 fibroblasts and HUVECs .

Comparative Analysis of Preparation Methods

Challenges in this compound Preparation

Stability Issues

This compound decomposes rapidly under acidic conditions (t1/2 < 1 hour at pH 5.0), necessitating alkaline buffers during encapsulation . Exposure to light and oxygen accelerates degradation, requiring storage in amber vials under argon .

Scalability Limitations

The high-pressure NO reaction and ultracentrifugation steps pose challenges for large-scale production. Recent advances propose microfluidic systems to improve reproducibility in liposome synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: DETA NONOat zerfällt hauptsächlich unter Freisetzung von Stickstoffoxid. Dieser Zerfall ist pH-abhängig und folgt einem kinetischen Prozess erster Ordnung. Bei physiologischem pH-Wert (7,4) beträgt die Halbwertszeit von DETA NONOat etwa 20 Stunden bei 37 °C .

Häufige Reagenzien und Bedingungen: Für den Zerfall von DETA NONOat werden keine spezifischen Reagenzien benötigt. die Geschwindigkeit der Stickstoffoxidfreisetzung kann jedoch durch Faktoren wie Temperatur, pH-Wert und das Vorhandensein anderer reaktiver Spezies beeinflusst werden .

Geformte Hauptprodukte: Das bei der Zersetzung von DETA NONOat entstehende Hauptprodukt ist Stickstoffoxid. Zusätzlich entsteht bei der Zersetzung Diethylentriamin als Nebenprodukt .

Wissenschaftliche Forschungsanwendungen

Neurobiology

DETA NONOate has been extensively used to explore the role of nitric oxide in neuronal function and neurodegeneration. Research indicates that this compound can induce cell death in cerebellar granule neurons through excitotoxic mechanisms mediated by NMDA receptors. This effect is exacerbated under hypoxic conditions, highlighting the compound's potential role in neurodegenerative diseases where oxygen levels are compromised .

Case Study: Cerebellar Granule Neurons

- Objective : To understand the effects of NO on neuronal viability.

- Method : Application of this compound to voltage-clamped neurons.

- Findings : Induced a rapid inward current and increased neuronal death associated with mitochondrial respiration inhibition. The study demonstrated that NO release from this compound contributes significantly to excitotoxicity in neurons .

Cancer Research

This compound has also been implicated in cancer studies, particularly regarding its effects on tumor growth and cell proliferation. It has been shown to influence the behavior of various cancer cell lines by modulating intracellular signaling pathways.

Case Study: Human Gastric Adenocarcinoma Cell Line

- Objective : To evaluate the effects of this compound on gastric cancer cells.

- Method : Treatment of AGS cell line with varying concentrations of this compound.

- Findings : Significant inhibition of cell proliferation was observed, suggesting that NO donors like this compound may play a role in cancer therapy by inducing apoptosis in malignant cells .

Inflammation and Immune Response

The anti-inflammatory properties of this compound have been explored in various models, particularly concerning its ability to modulate cytokine production and macrophage activity.

Case Study: Lung Macrophages

- Objective : To assess the impact of this compound on inflammatory cytokine production.

- Method : Incubation of lung macrophages with this compound.

- Findings : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Properties

This compound exhibits several pharmacological advantages that make it a valuable tool in research:

- Stable NO Release : It releases NO at predictable rates under physiological conditions, allowing for controlled experimental setups.

- Long Half-Life : With a half-life ranging from 56 hours at physiological pH, it provides sustained effects compared to other NO donors .

- Versatile Applications : Its ability to penetrate biological membranes makes it suitable for various experimental designs across different biological systems .

Summary Table of Applications

Wirkmechanismus

DETA NONOate exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .

Vergleich Mit ähnlichen Verbindungen

DETA NONOate is often compared to other NO donors based on release kinetics, therapeutic efficacy, and side effects. Below is a detailed analysis:

Structural and Functional Comparison

Pharmacokinetic and Therapeutic Differences

Blood Pressure Modulation

- This compound vs. DPTA NONOate: Both lower blood pressure, but this compound causes higher methemoglobin (metHb) levels (21–26% vs. 19–24% at 10–20 mg/kg), reducing hemoglobin oxygen-carrying capacity.

- This compound vs. GSNO: While both lower blood pressure in CKD models, this compound suppresses RAS components (e.g., angiotensin II), whereas GSNO preserves endogenous NO systems.

Antimicrobial Activity

- This compound vs. Spermine NONOate: this compound inhibits Salmonella growth at 5 mM, comparable to spermine NONOate, but its effects are strain-dependent.

Neurogenic and Antidepressant Effects

- This compound vs. GTN: this compound (long-acting) reverses CMS-induced depression by enhancing hippocampal neurogenesis, while short-acting GTN fails to improve colitis or depression.

Cancer Modulation

- This compound vs. SNP: this compound (15–30 μM) increases TNBC cell proliferation by 10–25%, whereas SNP’s cyanide byproducts limit utility in cancer models.

Side Effects and Limitations

- Methemoglobinemia: High doses of this compound (≥10 mg/kg) elevate metHb levels, unlike GSNO or PROLI/NO.

- Dose-Dependent Toxicity : >2.5 µmoles/animal causes mortality in hemodilution models, whereas lower doses (1 µmole/animal) improve cardiac function.

- pH Sensitivity: NO release from this compound accelerates in acidic environments (e.g., tumor microenvironments), enhancing therapeutic specificity.

Research Findings and Clinical Implications

- Hypertension: this compound and GSNO-loaded nanoparticles show comparable efficacy in reducing CKD-induced hypertension, but this compound’s RAS modulation offers additional renal protection.

- Neurogenesis: this compound (0.4 mg/kg, 7 days) reverses CMS-induced hippocampal atrophy, with effects emerging 3–4 weeks post-treatment.

- Antioxidant vs. Pro-Oxidant Effects: At 1,000 µM, this compound induces oxidative stress in bovine mammary cells, suggesting dual roles dependent on concentration.

Biologische Aktivität

DETA NONOate, a diazeniumdiolate compound, is recognized for its ability to release nitric oxide (NO) in a controlled manner. This property has made it a significant subject of research in various biological contexts, particularly in vascular biology, neurobiology, and cancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound acts primarily as a NO donor, generating NO upon decomposition. The biological effects of NO are mediated through several pathways:

- Vasodilation : this compound induces relaxation of vascular smooth muscle cells (VSMCs) by increasing intracellular cGMP levels, leading to vasodilation. This effect is crucial in managing conditions like pulmonary hypertension and atherosclerosis .

- Oxidative Stress Modulation : It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in various cardiovascular diseases. This compound can block the activity of NADPH oxidase, thereby reducing oxidative stress .

- Cell Cycle Regulation : In cancer cells, this compound has been observed to induce cytostasis by down-regulating cyclin D1, leading to cell cycle arrest at the G1 phase. This mechanism highlights its potential as an anti-cancer agent .

Biological Activities

The diverse biological activities of this compound can be summarized as follows:

1. Vascular Protective Activity

A study demonstrated that this compound significantly inhibited superoxide production in VSMCs, indicating its protective role against oxidative damage in vascular tissues. This suggests its potential use in therapies for atherosclerosis and other cardiovascular diseases .

2. Cancer Research

In human tumor cell lines, this compound was shown to cause cell cycle arrest by down-regulating cyclin D1 expression. This effect was concentration-dependent and highlights the compound's potential as a therapeutic agent in cancer treatment .

3. Neurobiology

Research indicated that this compound could activate cation-selective channels in cerebellar granule neurons, leading to inward currents that are independent of NO release. This finding points to unique properties of this compound that could be leveraged for neuroprotective strategies .

Q & A

Q. Basic: What are the critical pharmacokinetic properties of DETA NONOate that influence experimental design?

Answer:

this compound’s utility as a nitric oxide (NO) donor depends on its stability and NO release kinetics. In phosphate buffer (pH 7.4), its half-life is 20 hours at 37°C and 56 hours at 22–25°C, allowing sustained NO release compared to short-acting donors like glyceryl trinitrate (GTN) . Researchers must calibrate concentrations (e.g., 1 mM in cell studies ) and exposure times to avoid cytotoxicity while achieving desired biological effects (e.g., CXCR4 upregulation in thyroid carcinoma cells ). Pre-experimental validation of NO release using nitrate/nitrite assays is recommended to confirm donor activity .

Q. Basic: How does this compound compare to other NO donors in modulating inflammatory pathways?

Answer:

this compound’s prolonged NO release makes it effective for studying chronic inflammatory models. For example, in murine oxazolone-induced colitis, 1 mg/kg/day this compound (intraperitoneal) significantly suppressed MAdCAM-1 expression, outperforming GTN due to its sustained action . However, short-term studies may favor rapid-release donors (e.g., SNAP). Researchers should align donor selection with study timelines and outcome measures (e.g., gene expression vs. acute vasodilation) .

Q. Advanced: How can researchers resolve contradictions in this compound’s dual role as both a cytoprotective and cytotoxic agent?

Answer:

Contradictory outcomes often arise from concentration-dependent NO effects. Low concentrations (≤0.5 mM) may reduce oxidative stress (e.g., decreased electrolyte leakage in sorghum seeds ), while higher doses (>1 mM) can induce peroxynitrite formation, leading to cytotoxicity . To address this:

- Experimental Design: Use dose-response curves and time-course analyses to identify therapeutic windows .

- Data Analysis: Employ exploratory data analysis (EDA) to detect nonlinear relationships between NO concentration and outcomes (e.g., membrane damage vs. growth metrics) .

- Contextual Factors: Account for cell/tissue-specific antioxidant capacity, which modulates NO’s redox effects .

Q. Advanced: What frameworks (e.g., PICOT, FINER) are optimal for designing mechanistic studies with this compound?

Answer:

-

- Population: Specific cell lines (e.g., K1 thyroid carcinoma cells ).

- Intervention: this compound concentration, timing, and delivery method (e.g., 1 mM in vitro vs. 1 mg/kg/day in vivo ).

- Comparison: Other NO donors (e.g., GTN) or NO synthase inhibitors (e.g., L-NAME ).

- Outcome: Quantitative measures (e.g., CXCR4 mRNA/protein levels ).

- Time: Align with NO release kinetics (e.g., 24-hour exposure for sustained effects ).

-

FINER Criteria : Ensure the study is Feasible (e.g., accessible NO detection methods), Interesting (e.g., novel mechanisms in NO-mediated gene regulation), Novel (e.g., unexplored tissue types), Ethical (e.g., minimizing animal suffering in colitis models), and Relevant (e.g., implications for cancer or inflammatory diseases).

Q. Methodological: How should researchers analyze secondary data from studies involving this compound?

Answer:

- Data Triangulation: Cross-validate findings using multiple datasets (e.g., combining transcriptomic data from CXCR4 studies with proteomic analyses).

- Contradiction Analysis: Use meta-regression to identify variables explaining divergent results (e.g., pH differences affecting this compound stability ).

- Tools: Leverage statistical software (e.g., R, Python) for dose-response modeling and sensitivity analyses .

Q. Advanced: What are the best practices for optimizing this compound delivery in vivo?

Answer:

- Dosage: In murine models, intraperitoneal administration of 1 mg/kg/day this compound achieves consistent plasma NO levels without toxicity .

- Timing: Administer 24 hours pre-intervention to pre-condition tissues (e.g., prior to colitis induction ).

- Controls: Include cohorts treated with NO scavengers (e.g., PTIO) to confirm NO-specific effects .

Q. Methodological: How can researchers mitigate confounding effects of peroxynitrite in this compound studies?

Answer:

- Inhibitors: Co-administer superoxide dismutase (SOD) or peroxynitrite scavengers (e.g., FeTPPS) to isolate NO-specific pathways .

- Measurement: Quantify nitrotyrosine (a peroxynitrite biomarker) via ELISA or immunohistochemistry .

- Study Design: Use low this compound concentrations and shorter exposure times to limit superoxide interaction .

Q. Advanced: How does this compound’s mechanism vary across disease models (e.g., cancer vs. inflammation)?

Answer:

- Cancer Models: this compound upregulates CXCR4 in papillary thyroid carcinoma, promoting metastasis .

- Inflammatory Models: It suppresses adhesion molecules (e.g., MAdCAM-1, ICAM-1) in colitis, reducing leukocyte infiltration .

- Methodological Tip: Use tissue-specific RNA-seq to identify unique NO-regulated pathways and validate via knockout models (e.g., CXCR4-deficient cells ).

Eigenschaften

CAS-Nummer |

146724-94-9 |

|---|---|

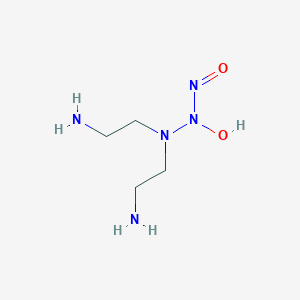

Molekularformel |

C4H13N5O2 |

Molekulargewicht |

163.18 g/mol |

IUPAC-Name |

(E)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7+ |

InChI-Schlüssel |

YNRCBOXEDICOIX-VQHVLOKHSA-N |

SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Isomerische SMILES |

C(CN(CCN)/[N+](=N\O)/[O-])N |

Kanonische SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

Diethylenetriamine NONOate; NOC-18 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.